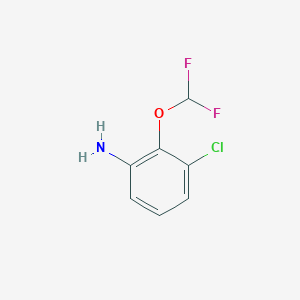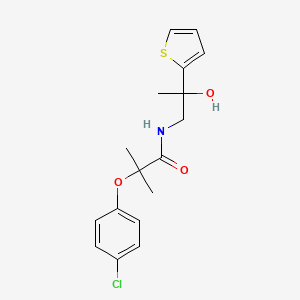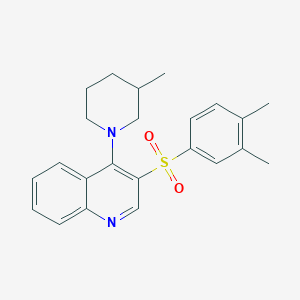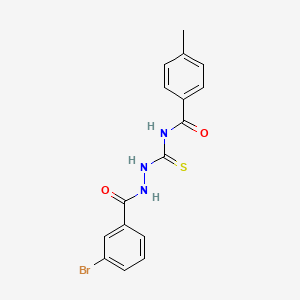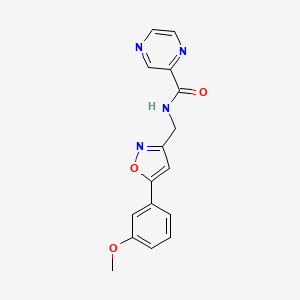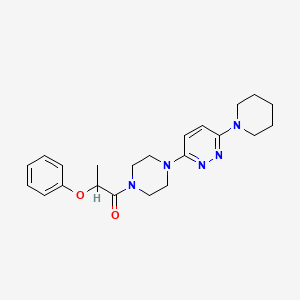
2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a phenoxy group, a piperidinyl group, and a pyridazinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Mechanism of Action
Target of Action
The compound “2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” belongs to the class of pyridazinone derivatives . Pyridazinone derivatives have been shown to interact with a range of biological targets and exhibit diverse pharmacological activities . .
Mode of Action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its functional groups . For instance, some pyridazinone derivatives have been found to inhibit the production of prostaglandins by blocking cyclooxygenase (COX) enzymes . .
Biochemical Pathways
Pyridazinone derivatives can affect various biochemical pathways due to their wide range of pharmacological activities . They have been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the diverse pharmacological activities associated with pyridazinone derivatives , the molecular and cellular effects of “this compound” could be multifaceted.
Biochemical Analysis
Biochemical Properties
For instance, some pyridazinones are known to inhibit phosphodiesterase enzymes
Cellular Effects
Related pyridazinone compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyridazinones are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
-
Formation of the Pyridazinyl Intermediate: : The pyridazinyl moiety can be synthesized by reacting hydrazine with a suitable diketone or ester. For instance, the reaction of hydrazine with 1,4-dicarbonyl compounds under reflux conditions can yield the desired pyridazinone intermediate .
-
Attachment of the Piperidinyl Group: : The pyridazinone intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group. This step often requires the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
-
Formation of the Piperazinyl Linker: : The piperazinyl group is introduced by reacting the intermediate with piperazine. This step can be carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
-
Final Coupling with Phenoxy Group: : The final step involves coupling the phenoxy group to the intermediate. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol is reacted with an appropriate halide derivative of the intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and piperazinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : Reduction reactions can be performed on the pyridazinyl ring, often using reducing agents like lithium aluminum hydride or sodium borohydride .
-
Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group may yield a ketone or an alcohol, while substitution of the phenoxy group can result in various substituted aromatic compounds .
Scientific Research Applications
2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: Similar in structure but with a pyridinyl group instead of a piperidinyl group.
2-Phenoxy-1-(4-(6-(morpholin-4-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: Contains a morpholinyl group instead of a piperidinyl group.
Uniqueness
The uniqueness of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenoxy-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-3-7-13-25/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGIQBZVGIQRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
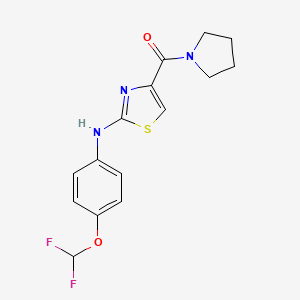
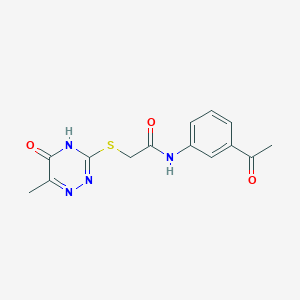
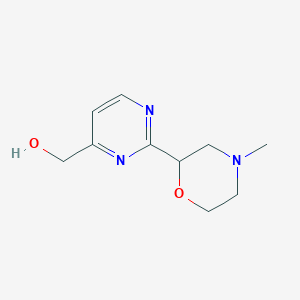
![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)
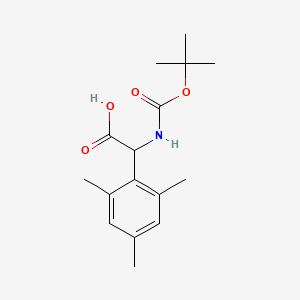
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)
